Wighteone

Descripción general

Descripción

Molecular Structure Analysis

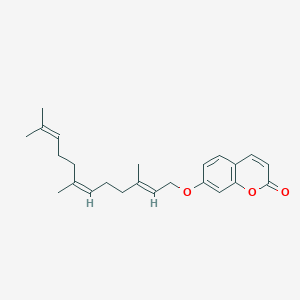

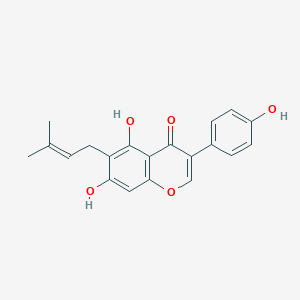

The molecular formula of Wighteone is C20H18O5 . The molar mass is 338.359 g·mol−1 . More detailed structural analysis can be obtained from specialized databases or academic research.Physical And Chemical Properties Analysis

Wighteone is a solid compound . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., can be obtained from specialized databases or academic research.Aplicaciones Científicas De Investigación

Phytoalexin Isolation : Wighteone was first identified as a phytoalexin in fungus-inoculated or CuCl2-treated stems of Glycine wightii. It was noted that plants treated with CuCl2 accumulated wighteone and other related compounds (Lingham, Keen, & Hymowitz, 1977).

Antifungal Activity : The compound has been shown to have significant antifungal activity. A study on Saccharomyces cerevisiae demonstrated that wighteone has a distinct mode of action compared to commonly used antifungal compounds, with an MIC of 4 µg/ml against this yeast (Yin et al., 2005).

Gene Studies in Lotus japonicus : Research on Lotus japonicus revealed that wighteone production is inducible upon genistein supplementation. The study identified a novel prenyltransferase gene, LjG6DT, involved in this process (Liu et al., 2018).

Chemical Synthesis : There has been significant interest in the chemical synthesis of wighteone. A study focused on its regioselective synthesis using hypervalent iodine demonstrates the ongoing efforts to synthesize this compound in the laboratory (Tokuoka et al., 2006).

Cytotoxic Activity : Wighteone also exhibits cytotoxic activity. It has been found to have a potent anti-proliferative effect on human leukemia HL-60 cancer cell lines and HER2-positive breast cancer cells. It functions by inhibiting cell proliferation and inducing apoptosis (Cao et al., 2016).

Antitumor Effect in Lung Cancer : A 2021 study showed that wighteone has an antitumor effect against non-small cell lung cancer with specific EGFR mutations. It inhibits cell proliferation, suppresses EGFR signaling pathways, and induces apoptosis (Sun et al., 2021).

Hepatoprotective Effects : Wighteone has been evaluated for its hepatoprotective activities. It showed significant effects in reversing altered serum enzymes and preventing hepatic lesions in rat models of liver injury (Lin et al., 1996).

Mecanismo De Acción

Target of Action

Wighteone, a prenylated flavonoid from licorice, primarily targets the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

Wighteone interacts directly with both the PH and kinase domains of Akt, locking Akt in a “closed” conformation through allosteric inhibition . Key residues such as Gln79, Tyr272, Arg273, and Lys297 play the most critical role due to their hydrogen bond and hydrophobic interactions with wighteone . This interaction inhibits the phosphorylation of Akt and its downstream kinases in cells, leading to a reduction in cell viability .

Biochemical Pathways

The primary biochemical pathway affected by wighteone is the Akt signaling pathway . By inhibiting the phosphorylation of Akt and its downstream kinases, wighteone disrupts the normal functioning of this pathway . This disruption can lead to various downstream effects, including cell cycle arrest, apoptosis, and autophagic death of cells .

Result of Action

The primary result of wighteone’s action is the inhibition of cell growth. In studies on SW480 human colorectal cancer cells, wighteone was found to inhibit the phosphorylation of Akt and its downstream kinases, leading to a reduction in cell viability . This inhibition resulted in cell cycle arrest, apoptosis, and autophagic death of the cells .

Propiedades

IUPAC Name |

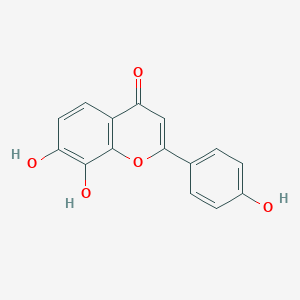

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Wighteone | |

CAS RN |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does wighteone affect the proliferation of HER2-positive breast cancer cells?

A1: Wighteone has been shown to inhibit the proliferation of HER2-positive breast cancer cells by downregulating the heat shock protein 90 (HSP90) receptor and its downstream signaling pathways [, ].

Q2: Does wighteone induce apoptosis in cancer cells?

A2: Yes, research suggests that wighteone treatment leads to a significant increase in apoptosis in HER2-positive breast cancer cells compared to untreated cells [].

Q3: What is the molecular formula and weight of wighteone?

A3: Wighteone has the molecular formula C21H20O5 and a molecular weight of 352.37 g/mol.

Q4: What spectroscopic techniques are used to characterize wighteone?

A4: Various spectroscopic techniques are employed to elucidate the structure of wighteone, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and High-resolution Mass Spectrometry (HRMS) [, , , , ].

Q5: Is there information available regarding the material compatibility and stability of wighteone under various conditions?

A5: The provided research papers primarily focus on the biological activity and chemical synthesis of wighteone. Further investigation is required to assess its material compatibility and stability under diverse conditions.

Q6: Does wighteone possess any known catalytic properties or have applications in catalysis?

A6: The available research primarily focuses on the biological activity and natural occurrence of wighteone. There is no current evidence suggesting catalytic properties or applications in catalysis.

Q7: Have computational chemistry methods been employed to study wighteone?

A7: Yes, molecular docking studies have been used to investigate the interaction between wighteone and specific protein targets, such as the SARS-CoV-2 papain-like protease [].

Q8: How do structural modifications of wighteone affect its biological activity?

A8: Studies on related isoflavones indicate that prenyl groups, particularly in ring A, can significantly impact their binding affinity to estrogen receptors. For example, isoprenyl and dimethylpyrano substituents in ring A reduce the binding affinity to ERβ compared to genistein []. Conversely, an isoprenyl substituent in ring B is better accommodated, allowing for stronger binding [].

Q9: Is there information on strategies to improve wighteone's stability, solubility, or bioavailability?

A9: While the research provided doesn't delve into specific formulation strategies for wighteone, it highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis [], which are essential steps in developing stable formulations.

Q10: What types of in vitro assays have been used to investigate the biological activity of wighteone?

A10: Several in vitro assays have been employed to explore wighteone's activity, including:

- MTT assay: Used to evaluate cell viability and proliferation inhibition in cancer cell lines [, ].

- Flow cytometry: Utilized to detect and quantify apoptosis in wighteone-treated cancer cells [].

- Direct spore germination assay: Used to assess the antifungal activity of wighteone and its derivatives against Phytophthora infestans [].

Q11: Has wighteone been tested in animal models or clinical trials?

A11: While the provided research focuses primarily on in vitro studies, some papers mention in vivo experiments using a Smurf Drosophila model to investigate the anti-enteritis activity of wighteone []. Further research, including animal models and clinical trials, is needed to validate these findings and explore its therapeutic potential in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.